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Cat. No.: B161148 Get Quote

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: A Core Scaffold in

Medicinal Chemistry

Abstract
This technical guide provides a comprehensive overview of 4-methylpiperazine-1-sulfonyl
chloride, a pivotal reagent in modern synthetic and medicinal chemistry. We will explore its

fundamental chemical properties, logical synthesis routes, and core reactivity, with a particular

focus on its application as a versatile building block for the construction of complex

sulfonamides. This document is intended for researchers, scientists, and drug development

professionals, offering field-proven insights into the experimental choices, protocols, and safety

considerations associated with this compound. By grounding our discussion in authoritative

sources and detailed methodologies, we aim to provide a self-validating resource that

underscores the compound's significance in the synthesis of biologically active molecules.

The Sulfonyl Chloride Moiety: A Cornerstone of
Drug Discovery
The sulfonyl group is a critical functional group in medicinal chemistry, prized for its unique

physicochemical properties and its ability to act as a bioisostere for other functionalities like

carbonyls or phosphates.[1] Its derivatives, particularly sulfonamides, are found in a vast array
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of marketed pharmaceuticals, exhibiting a wide spectrum of biological activities including

antimicrobial, antiviral, anticancer, and antidiabetic properties.[2][3]

The synthetic accessibility of sulfonamides is largely due to the reactivity of their sulfonyl

chloride precursors.[4] Sulfonyl chlorides are highly valued in organic synthesis because they

serve as robust electrophiles, reacting readily with a wide range of nucleophiles, most notably

primary and secondary amines, to form stable sulfonamide linkages. This reaction is a

cornerstone of library synthesis and lead optimization in drug discovery programs. The 4-

methylpiperazine scaffold itself is a well-established pharmacophore, known to improve

pharmacokinetic properties and confer activity across various biological targets.[5] The

combination of these two moieties in 4-methylpiperazine-1-sulfonyl chloride creates a

powerful and versatile building block for constructing novel chemical entities with therapeutic

potential.[6]

Chemical Identity and Properties
The unambiguous identification of a reagent is paramount for reproducible science. The

International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-
methylpiperazine-1-sulfonyl chloride.[7] Its key identifiers and computed properties are

summarized below.
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Property Value Source

IUPAC Name
4-methylpiperazine-1-sulfonyl

chloride
PubChem[7]

Molecular Formula C₅H₁₁ClN₂O₂S PubChem[7]

Molecular Weight 198.67 g/mol PubChem[7]

CAS Number 1688-95-5 PubChem[7]

Canonical SMILES CN1CCN(CC1)S(=O)(=O)Cl PubChem[7]

InChIKey
GDYYZWFHNRVHCC-

UHFFFAOYSA-N
PubChem[7]

Monoisotopic Mass 198.0229765 Da PubChem[7]

Appearance
(Typically) Off-white to yellow

solid
Supplier Data

A list of common depositor-supplied synonyms includes: 4-Methyl-1-piperazinesulfonyl chloride,

1-(Chlorosulfonyl)-4-methylpiperazine, and N-Methylpiperazine-N'-sulfonyl chloride.[7]

Synthesis and Mechanistic Considerations
While 4-methylpiperazine-1-sulfonyl chloride is commercially available, understanding its

synthesis provides insight into its reactivity and potential impurities. The most common

laboratory-scale synthesis involves the reaction of 1-methylpiperazine with a sulfonating agent,

such as sulfuryl chloride (SO₂Cl₂), in an inert aprotic solvent.

Proposed Synthetic Pathway: 1-Methylpiperazine + Sulfuryl Chloride → 4-Methylpiperazine-1-
sulfonyl chloride + HCl + SO₂

The causality behind this choice is rooted in the high reactivity of sulfuryl chloride. The reaction

proceeds via a nucleophilic attack of the more basic secondary amine of 1-methylpiperazine

onto the sulfur atom of SO₂Cl₂. A non-nucleophilic base, such as triethylamine or pyridine, is

often included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation

and deactivation of the starting amine. The choice of an aprotic solvent like dichloromethane
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(DCM) or diethyl ether is critical to prevent hydrolysis of the highly moisture-sensitive sulfonyl

chloride product.

Core Application: Sulfonamide Synthesis
The primary utility of 4-methylpiperazine-1-sulfonyl chloride is in the synthesis of N-

substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling

the facile coupling of the 4-methylpiperazine sulfonyl core to a diverse range of amine-

containing fragments.[2][4]

General Reaction Scheme: 4-Methylpiperazine-1-sulfonyl chloride + R¹R²NH → 4-

Methylpiperazine-1-sulfonamide derivative + HCl

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur

center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which serves

as an excellent leaving group. The reaction is typically carried out in the presence of a base

(e.g., pyridine, triethylamine, or even excess substrate amine) to neutralize the HCl generated.

This prevents the formation of an unreactive ammonium salt from the amine nucleophile.

The versatility of this reaction allows for the creation of large libraries of compounds for

structure-activity relationship (SAR) studies. By varying the amine component, researchers can

modulate the steric and electronic properties of the final molecule to optimize potency,

selectivity, and pharmacokinetic profiles.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b161148?utm_src=pdf-body
http://www.cbijournal.com/paper-archive/july-august-2018-vol-4/Review-Paper-1-recent-advances-in-synthesis-of-sulfonamides-a-review.pdf
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/fluorination/sulfonyl-chlorides
https://www.benchchem.com/product/b161148?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27559615/
https://www.smolecule.com/products/s13972368
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Reagents

Process

Validation

4-Methylpiperazine-1-
sulfonyl chloride

Reaction Setup
(Inert Solvent, 0°C to RT)

Primary or Secondary
Amine (R-NH₂ or R₂NH)

Base
(e.g., Pyridine, TEA)

Aqueous Workup
(Extraction, Washes)

Reaction
Completion (TLC)

Purification
(Column Chromatography

or Recrystallization)

Final Sulfonamide
Product

Characterization
(NMR, LC-MS, HRMS)

Confirm Structure
& Purity

Click to download full resolution via product page

Caption: Workflow for a typical sulfonamide synthesis using 4-methylpiperazine-1-sulfonyl
chloride.
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Experimental Protocol: Synthesis of a
Representative Sulfonamide
This protocol describes a self-validating system for the synthesis of N-benzyl-4-

methylpiperazine-1-sulfonamide. The causality for each step is explained to ensure both

reproducibility and understanding.

Objective: To synthesize N-benzyl-4-methylpiperazine-1-sulfonamide via nucleophilic

substitution.

Materials:

4-Methylpiperazine-1-sulfonyl chloride (1.0 eq)

Benzylamine (1.05 eq)

Pyridine (2.0 eq)

Dichloromethane (DCM), anhydrous

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 4-methylpiperazine-1-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM

(approx. 0.2 M concentration).
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Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride

starting material.[9]

Cooling: Cool the solution to 0 °C using an ice-water bath.

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and

minimize potential side reactions.

Reagent Addition: Add pyridine (2.0 eq) followed by the dropwise addition of benzylamine

(1.05 eq).

Causality: Pyridine acts as a nucleophilic catalyst and as a base to quench the HCl

byproduct. A slight excess of the amine ensures complete consumption of the limiting

sulfonyl chloride.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl

chloride spot is consumed.

Causality: TLC provides a real-time assessment of the reaction's completion, preventing

unnecessary reaction time or premature workup.

Workup & Extraction:

Dilute the reaction mixture with additional DCM.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x),

saturated NaHCO₃ (1x), and brine (1x).

Causality: The HCl wash removes excess pyridine and unreacted benzylamine. The

NaHCO₃ wash removes any residual acid. The brine wash removes bulk water before

drying.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Causality: Removing all water is essential before removing the solvent to prevent product

degradation or hydrolysis upon storage.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent gradient (e.g., 20-80% Ethyl Acetate in Hexanes).

Causality: Chromatography separates the desired product from non-polar impurities and

any remaining starting materials, yielding a high-purity compound.

Characterization (Self-Validation): Characterize the purified product using ¹H NMR, ¹³C NMR,

and LC-MS to confirm its structure, identity, and purity.

Causality: This final step is non-negotiable for scientific integrity, confirming that the target

molecule was synthesized successfully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/301914870_Application_of_Sulfonyl_in_Drug_Design
http://www.cbijournal.com/paper-archive/july-august-2018-vol-4/Review-Paper-1-recent-advances-in-synthesis-of-sulfonamides-a-review.pdf
https://www.ajchem-b.com/article_218497_d252f8613e64a8f4a9e6c72bc3ba3d9f.pdf
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/fluorination/sulfonyl-chlorides
https://www.researchgate.net/figure/Representative-marketed-drugs-and-drug-candidates-containing-1-alkyl-4-sulfonylpiperazine_fig2_330706550
https://pubmed.ncbi.nlm.nih.gov/27559615/
https://pubmed.ncbi.nlm.nih.gov/27559615/
https://pubmed.ncbi.nlm.nih.gov/27559615/
https://pubchem.ncbi.nlm.nih.gov/compound/11171617
https://pubchem.ncbi.nlm.nih.gov/compound/11171617
https://www.smolecule.com/products/s13972368
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/471259
https://www.benchchem.com/product/b161148#iupac-name-for-4-methylpiperazine-1-sulfonyl-chloride
https://www.benchchem.com/product/b161148#iupac-name-for-4-methylpiperazine-1-sulfonyl-chloride
https://www.benchchem.com/product/b161148#iupac-name-for-4-methylpiperazine-1-sulfonyl-chloride
https://www.benchchem.com/product/b161148#iupac-name-for-4-methylpiperazine-1-sulfonyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b161148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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